molecular formula C17H21NO B13403855 2-(Benzylamino)-1,1,3,3,4-pentadeuterio-2-phenylbutan-1-ol

2-(Benzylamino)-1,1,3,3,4-pentadeuterio-2-phenylbutan-1-ol

Cat. No.: B13403855
M. Wt: 260.38 g/mol
InChI Key: YUWOWSIPHMTMCC-DNLLTGLMSA-N
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Description

2-Benzylamino-2-phenylbutanol-d5 is a deuterated compound with the molecular formula C17H16D5NO and a molecular weight of 260.39 . This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and stable isotope labeling.

Preparation Methods

The synthesis of 2-Benzylamino-2-phenylbutanol-d5 typically involves the reaction of benzylamine with a phenyl-substituted butanol precursor. The reaction conditions often include the use of deuterated solvents to ensure the incorporation of deuterium atoms into the final product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-Benzylamino-2-phenylbutanol-d5 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Benzylamino-2-phenylbutanol-d5 involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds with biological molecules, influencing their activity and function. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, making it a valuable tool in tracing and studying metabolic pathways.

Comparison with Similar Compounds

2-Benzylamino-2-phenylbutanol-d5 can be compared with other similar compounds such as:

The uniqueness of 2-Benzylamino-2-phenylbutanol-d5 lies in its deuterium labeling, which enhances its stability and makes it a preferred choice for specific research applications.

Properties

Molecular Formula

C17H21NO

Molecular Weight

260.38 g/mol

IUPAC Name

2-(benzylamino)-1,1,3,3,4-pentadeuterio-2-phenylbutan-1-ol

InChI

InChI=1S/C17H21NO/c1-2-17(14-19,16-11-7-4-8-12-16)18-13-15-9-5-3-6-10-15/h3-12,18-19H,2,13-14H2,1H3/i1D,2D2,14D2

InChI Key

YUWOWSIPHMTMCC-DNLLTGLMSA-N

Isomeric SMILES

[2H]CC([2H])([2H])C(C1=CC=CC=C1)(C([2H])([2H])O)NCC2=CC=CC=C2

Canonical SMILES

CCC(CO)(C1=CC=CC=C1)NCC2=CC=CC=C2

Origin of Product

United States

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